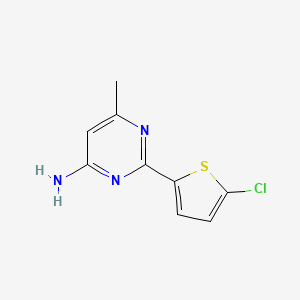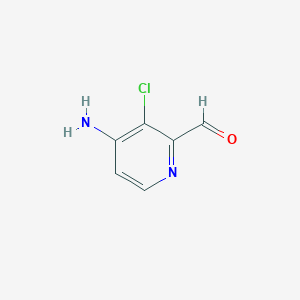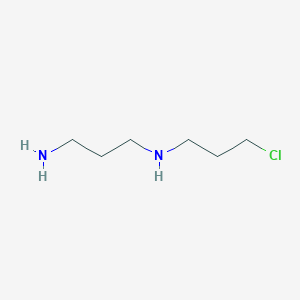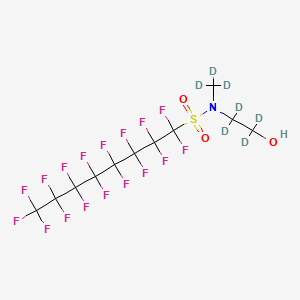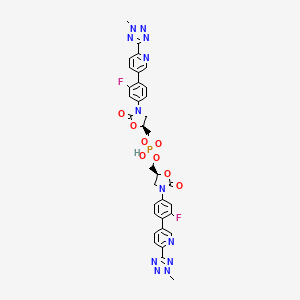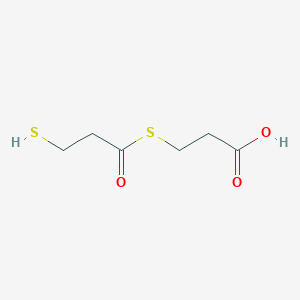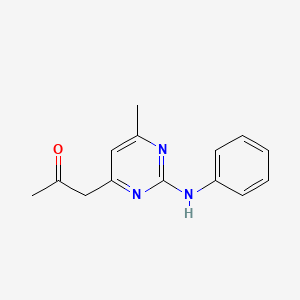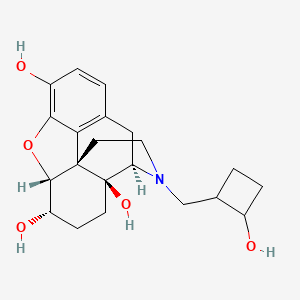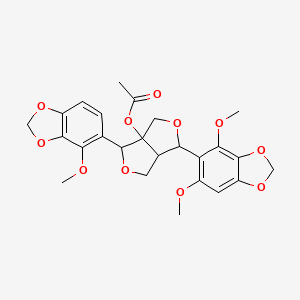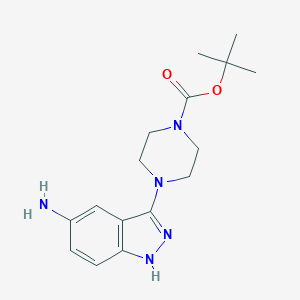
tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate: is an organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This compound features a tert-butyl group, an indazole ring, and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The indazole and piperazine rings can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide and alkylating agents like methyl iodide are commonly employed.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . The piperazine moiety enhances its binding affinity and specificity . The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide: This compound contains a benzenesulfonamide group instead of a piperazine moiety.
tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate: This compound has a different substitution pattern on the indazole ring.
3-(4-Amino-1-Tert-Butyl-1h-Pyrazolo[3,4-D]Pyrimidin-3-Yl)Phenol: This compound features a pyrazolo[3,4-D]pyrimidine ring instead of an indazole ring.
Uniqueness: tert-Butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indazole and piperazine rings allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
1260783-50-3 |
|---|---|
Molecular Formula |
C16H23N5O2 |
Molecular Weight |
317.39 g/mol |
IUPAC Name |
tert-butyl 4-(5-amino-1H-indazol-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N5O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)14-12-10-11(17)4-5-13(12)18-19-14/h4-5,10H,6-9,17H2,1-3H3,(H,18,19) |
InChI Key |
MLEISWAAVNJNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


